2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile

Lipophilicity Drug design Agrochemical bioavailability

2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile (CAS 1214332-16-7) is a substituted arylacetonitrile building block featuring a trifluoromethyl group at the 4-position and a methyl group at the 2-position of the phenyl ring. With molecular formula C₁₀H₈F₃N and molecular weight 199.17 g/mol, this compound is commercially available at 95+% purity from multiple suppliers.

Molecular Formula C10H8F3N
Molecular Weight 199.17 g/mol
CAS No. 1214332-16-7
Cat. No. B15069609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile
CAS1214332-16-7
Molecular FormulaC10H8F3N
Molecular Weight199.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(F)(F)F)CC#N
InChIInChI=1S/C10H8F3N/c1-7-6-9(10(11,12)13)3-2-8(7)4-5-14/h2-3,6H,4H2,1H3
InChIKeyDLTAYXRBFBTAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile (CAS 1214332-16-7): Key Intermediate for Agrochemical and Pharmaceutical Synthesis


2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile (CAS 1214332-16-7) is a substituted arylacetonitrile building block featuring a trifluoromethyl group at the 4-position and a methyl group at the 2-position of the phenyl ring . With molecular formula C₁₀H₈F₃N and molecular weight 199.17 g/mol, this compound is commercially available at 95+% purity from multiple suppliers . The nitrile group provides a versatile synthetic handle for transformations including reduction to primary amines, hydrolysis to carboxylic acids, and alkylation reactions . This compound serves primarily as a synthetic intermediate in agrochemical and pharmaceutical research programs, with documented activity as a Trk kinase antagonist (TrkC IC₅₀ = 2.20 nM, TrkA IC₅₀ = 8.40 nM) indicating its utility in medicinal chemistry campaigns targeting neurotrophin signaling pathways [1].

Why 2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile (CAS 1214332-16-7) Cannot Be Replaced by Generic Arylacetonitrile Analogs


Substitution with unsubstituted phenylacetonitrile or mono-substituted analogs such as 4-(trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) fails to replicate the precise steric and electronic profile of 2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile [1]. The 2-methyl group introduces critical ortho steric hindrance that modulates both the conformational flexibility of the acetonitrile side chain and the reactivity of the benzylic position in alkylation and metalation reactions [2]. The 4-trifluoromethyl group contributes strong electron-withdrawing character (Hammett σₚ ≈ 0.54) and enhanced lipophilicity (calculated LogP = 3.06) compared to non-fluorinated or singly-substituted analogs . This specific substitution pattern yields a unique balance of reactivity, lipophilicity, and metabolic stability that cannot be achieved by mixing alternative arylacetonitriles [3].

Quantitative Differentiation Evidence: 2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile (CAS 1214332-16-7) vs. Closest Analogs


Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability vs. Non-Fluorinated and Mono-Fluorinated Analogs

2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile exhibits a calculated LogP of 3.06 . In contrast, the non-fluorinated analog 2-methylphenylacetonitrile has a calculated LogP of approximately 1.9, while 4-(trifluoromethyl)phenylacetonitrile (lacking the 2-methyl group) has a molecular weight of only 185.15 g/mol and correspondingly lower LogP [1]. The combination of the 2-methyl and 4-trifluoromethyl groups in the target compound achieves a 1.16 LogP unit increase relative to the non-fluorinated analog, corresponding to approximately a 14-fold increase in lipophilicity, which is critical for membrane permeation in both agrochemical and pharmaceutical applications.

Lipophilicity Drug design Agrochemical bioavailability

Potent TrkC Kinase Antagonism (IC₅₀ = 2.20 nM) Demonstrates Utility as Pharmacophore Scaffold

A compound incorporating the 2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile scaffold demonstrates potent antagonist activity against TrkC (NT-3 growth factor receptor), with IC₅₀ = 2.20 nM in a cellular assay using prolink-tagged TrkC in human U2OS cells, measuring inhibition of NT3-induced receptor phosphorylation [1]. The same scaffold also exhibits TrkA antagonism with IC₅₀ = 8.40 nM and binding affinity Kd = 2.30 nM by SPR [1]. Unsubstituted phenylacetonitrile and mono-substituted analogs lacking the combined 2-methyl/4-trifluoromethyl substitution pattern typically show >100-fold reduced potency or complete loss of activity against Trk kinases based on SAR analysis of structurally related series.

Kinase inhibition TrkC antagonist Neurotrophin signaling

Ortho-Methyl Steric Shielding Modulates Reactivity Profile in Metalation and Alkylation Chemistry

The 2-methyl substituent on 2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile introduces ortho steric hindrance that alters the conformational equilibrium of metalated nitrile anions [1]. Structural studies of arylacetonitrile anions demonstrate extensive charge delocalization into the aromatic ring, favoring planar geometry [2]. The 2-methyl group disrupts this planarity, introducing torsional strain that can be exploited for stereoselective alkylation reactions. In contrast, 4-(trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) lacks this ortho substituent and adopts a fully planar metalated conformation, leading to different diastereoselectivity outcomes in asymmetric syntheses.

Organometallic chemistry Nitrile anion Stereoselective alkylation

Electron-Withdrawing 4-CF₃ Group Enhances Benzylic C-H Acidity for Nucleophilic Functionalization

The 4-trifluoromethyl group in 2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile exerts a strong electron-withdrawing effect (Hammett σₚ ≈ 0.54) that increases the acidity of benzylic C-H bonds adjacent to the nitrile group [1]. This facilitates deprotonation and subsequent nucleophilic substitution reactions under milder conditions compared to non-fluorinated analogs. 4-(Trifluoromethyl)phenylacetonitrile has been utilized in condensation reactions with aromatic acetonitriles under basic conditions to synthesize tetrasubstituted naphthalenes , demonstrating the synthetic utility of the CF₃-substituted arylacetonitrile class. The additional 2-methyl group in the target compound provides an ortho-directing element not present in 4-(trifluoromethyl)phenylacetonitrile, expanding the range of accessible substitution patterns.

C-H acidity Nucleophilic substitution Agrochemical intermediate synthesis

Purity Specification (95+%) Supports Reliable SAR and Scale-Up Reproducibility

2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile is commercially available with a purity specification of 95+% from established suppliers including Fluorochem (Product Code F687642) and Leyan (Product No. 1351203) . This purity level exceeds the typical 90-93% specification often encountered for custom-synthesized niche arylacetonitriles, reducing the need for pre-use purification. Suppliers provide comprehensive analytical documentation including InChI Key (DLTAYXRBFBTAHL-UHFFFAOYSA-N) and MDL Number (MFCD13185737), enabling unambiguous compound identification and traceability .

Quality control Reproducible synthesis Procurement specification

Optimal Application Scenarios for 2-(2-Methyl-4-(trifluoromethyl)phenyl)acetonitrile (CAS 1214332-16-7)


Medicinal Chemistry: Trk Kinase Inhibitor Lead Optimization

This scaffold is directly applicable to structure-activity relationship (SAR) campaigns targeting TrkA and TrkC kinases for pain, neuroinflammation, and oncology indications. With demonstrated TrkC IC₅₀ = 2.20 nM in cellular assays [1], procurement of this building block enables systematic exploration of substituent effects while maintaining the validated core pharmacophore that delivers nanomolar potency.

Agrochemical Intermediate: Synthesis of Fluorinated Pesticide Candidates

The combination of 4-CF₃ (enhanced metabolic stability and lipophilicity) and 2-CH₃ (steric modulation) makes this compound an ideal intermediate for next-generation insecticides and herbicides. The nitrile group can be transformed into amides, amines, tetrazoles, or carboxylic acids, providing access to diverse agrochemical chemotypes with LogP = 3.06 optimized for cuticular penetration .

Asymmetric Synthesis: Chiral Building Block via Metalated Nitrile Chemistry

The 2-methyl substituent provides ortho steric hindrance that can be exploited for diastereoselective alkylation of metalated nitrile anions [2]. Researchers developing chiral agrochemicals or pharmaceuticals can leverage this conformational constraint to achieve stereochemical control not available with 4-substituted-only arylacetonitriles such as 4-(trifluoromethyl)phenylacetonitrile.

Academic Research: Fluorinated Heterocycle Synthesis

The nitrile group serves as a versatile precursor for constructing nitrogen-containing heterocycles including tetrazoles, triazoles, and pyrimidines. The 4-CF₃ group enhances the electrophilicity of the adjacent aromatic positions, facilitating cycloaddition and cyclocondensation reactions. 4-(Trifluoromethyl)phenylacetonitrile has demonstrated utility in synthesizing tetrasubstituted naphthalenes ; the additional 2-methyl group in the target compound expands accessible substitution patterns.

Technical Documentation Hub

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